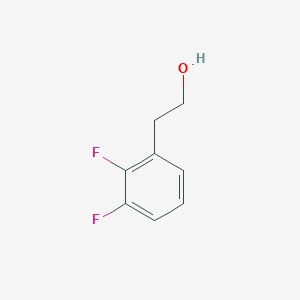
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one, commonly known as HDMP, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a ketone derivative of dihydroxyacetone, which is a key intermediate in the glycolytic pathway. HDMP is synthesized by the reduction of diacetyl using Lactobacillus brevis, and it has a wide range of applications in research, including as a chiral auxiliary in organic synthesis, as a solvent in chromatography, and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of HDMP is not fully understood, but it is believed to act as a chiral auxiliary in organic synthesis by controlling the stereochemistry of the reaction. It is also thought to act as a solvent in chromatography by providing a polar environment for the separation of compounds. HDMP has been shown to have antioxidant properties and may act as a radical scavenger in vivo.
Effets Biochimiques Et Physiologiques
HDMP has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. HDMP has been shown to be non-toxic and has a low risk of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HDMP in lab experiments include its high purity, low toxicity, and ease of synthesis. HDMP is also a chiral molecule, which makes it useful in the synthesis of chiral compounds. The limitations of using HDMP in lab experiments include its high cost and limited availability.
Orientations Futures
There are many future directions for research involving HDMP, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. HDMP may also have potential applications in the development of new materials, such as chiral catalysts and sensors. Further research is needed to fully understand the potential of HDMP and its applications in various fields.
Méthodes De Synthèse
The synthesis of HDMP involves the reduction of diacetyl using Lactobacillus brevis, which is a gram-positive bacterium found in fermented foods. The reduction reaction is catalyzed by the enzyme diacetyl reductase, which converts diacetyl to HDMP. The reaction occurs under mild conditions and produces a high yield of HDMP. The purity of HDMP can be increased by recrystallization or column chromatography.
Applications De Recherche Scientifique
HDMP has various applications in scientific research, including as a chiral auxiliary in organic synthesis, as a solvent in chromatography, and as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used as a reference compound in the analysis of chiral compounds using chromatography. HDMP has been used as a chiral auxiliary in the synthesis of various natural products, including alkaloids, terpenoids, and steroids.
Propriétés
Numéro CAS |
129215-75-4 |
|---|---|
Nom du produit |
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one |
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 |
Clé InChI |
CLDPAGCOQSJLSP-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)C(C)(C)C)O |
SMILES |
CC(C(=O)C(C)(C)C)O |
SMILES canonique |
CC(C(=O)C(C)(C)C)O |
Synonymes |
3-Pentanone, 4-hydroxy-2,2-dimethyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



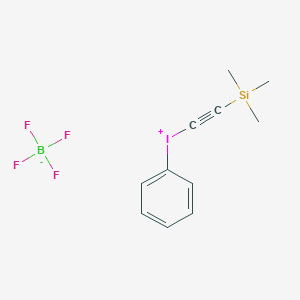
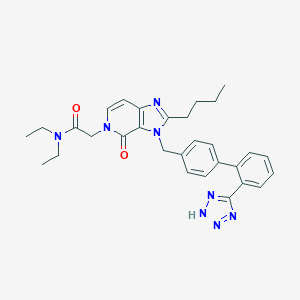
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)
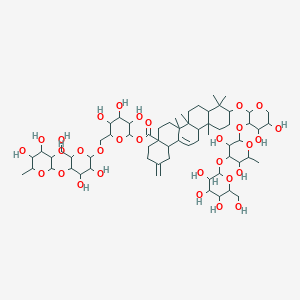
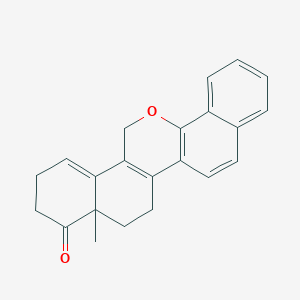
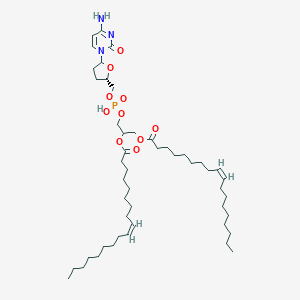
![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
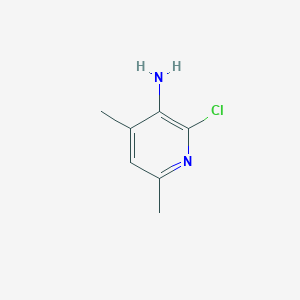
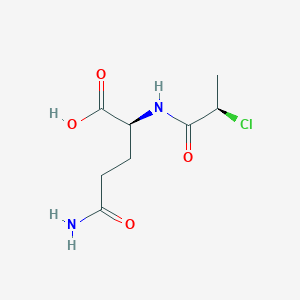
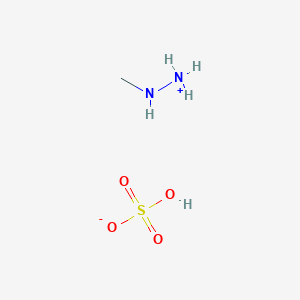
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
